![molecular formula C12H15F2NO2 B2512063 N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide CAS No. 2411256-90-9](/img/structure/B2512063.png)
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide
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Overview
Description
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide, also known as DFP-10825, is a novel compound that has been synthesized for potential use in scientific research. It is a member of the but-2-ynamide family and has a unique chemical structure that makes it a promising candidate for various applications.
Mechanism Of Action
The exact mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. Modulating the activity of this receptor may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders. Additionally, it has been found to have potential as an analgesic and anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide for lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. However, one of the limitations of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, further studies could be conducted to investigate its potential as an analgesic and anti-inflammatory agent. Finally, studies could be conducted to investigate the safety and toxicity of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide, which would be important for its potential use in clinical settings.
Synthesis Methods
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 3,4-dihydro-2H-pyran-2-ylmethylamine, which is then reacted with 2,2-difluoroethyl isocyanate to form the intermediate product. This intermediate is then reacted with propargyl bromide to form the final product, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide.
Scientific Research Applications
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes. N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-2-5-12(16)15(9-11(13)14)8-10-6-3-4-7-17-10/h4,7,10-11H,3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHKKPDDXNHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CCC=CO1)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide |
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